molecular formula C5H6N2OS B8737678 5-Thiazolecarboxamide,4-methyl-(4CI)

5-Thiazolecarboxamide,4-methyl-(4CI)

Cat. No.: B8737678
M. Wt: 142.18 g/mol
InChI Key: UZWPXUGRAIGEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Thiazolecarboxamide,4-methyl-(4CI) is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a building block for various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Thiazolecarboxamide,4-methyl-(4CI) typically involves the reaction of 4-methylthiazole-5-carboxylic acid with amines under suitable conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane (DCM) under an inert atmosphere .

Industrial Production Methods: For industrial-scale production, eco-friendly methods are preferred. One such method involves the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in xylene at reflux temperature. This method is advantageous due to its high yield and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 5-Thiazolecarboxamide,4-methyl-(4CI) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents on the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

5-Thiazolecarboxamide,4-methyl-(4CI) has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: This compound is explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of fungicides and other agrochemicals.

Comparison with Similar Compounds

Uniqueness: 5-Thiazolecarboxamide,4-methyl-(4CI) stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to act as a COX inhibitor and its potential in various therapeutic applications make it a compound of significant interest .

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C5H6N2OS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3,(H2,6,8)

InChI Key

UZWPXUGRAIGEEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.3 g (20 mmol) ethyl chloroacetoacetate and 1.8 g (30 mmol) thioformamide were dissolved in 40 ml ethanol, and reacted under reflux for 8 hr, followed by removing the solvent by rotation drying; and then, ethyl acetate and water were added to separate the layers. The resultant organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated to obtain a red oily liquid. 60 ml ammonia water was directly added to the red oily liquid without purification, to carry out reaction in closed state for 24 hr. The reaction product was extracted with ethyl acetate, dried with sodium sulfate, filtered and concentrated to obtain 2.3 g of a solid (yield 82%).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Yield
82%

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